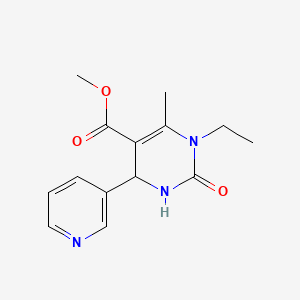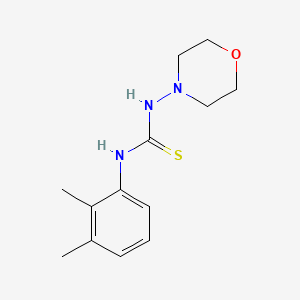
N-(2,3-dimethylphenyl)-N'-4-morpholinylthiourea
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-4-morpholinylthiourea, commonly referred to as DMTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU belongs to the class of thiourea compounds and has been found to possess antioxidant properties, making it a promising candidate for various biomedical and biochemical applications.
Mecanismo De Acción
DMTU exerts its antioxidant effects by scavenging free radicals and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The compound has also been found to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
DMTU has been shown to have a range of biochemical and physiological effects in various experimental models. The compound has been found to improve glucose tolerance and insulin sensitivity in diabetic rats, reduce inflammation in animal models of arthritis, and protect against oxidative damage in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTU has several advantages as a research tool, including its stability, solubility, and ease of synthesis. However, the compound also has some limitations, including its potential toxicity at high doses and its limited water solubility, which can make it difficult to administer in certain experimental models.
Direcciones Futuras
There are several future directions for the research on DMTU. One potential area of investigation is the use of the compound as a therapeutic agent for oxidative stress-related diseases such as cancer and cardiovascular diseases. Another area of interest is the development of novel derivatives of DMTU with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of DMTU and to identify potential side effects and toxicity.
Aplicaciones Científicas De Investigación
DMTU has been extensively studied for its potential therapeutic applications in various fields of science, including medicine, biochemistry, and biotechnology. The compound has been found to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10-4-3-5-12(11(10)2)14-13(18)15-16-6-8-17-9-7-16/h3-5H,6-9H2,1-2H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVJDSOPBFPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2,3-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3985846.png)
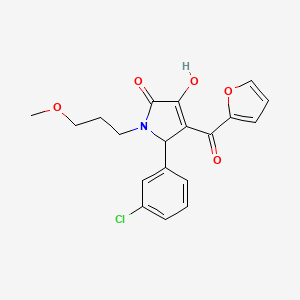
![N-(4-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B3985869.png)
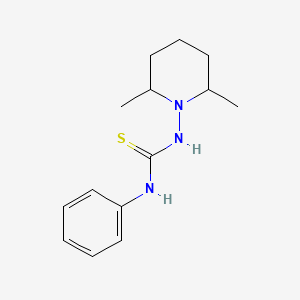

![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B3985891.png)
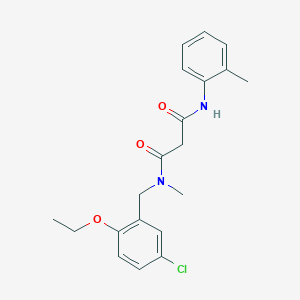
![2-(4-chlorophenyl)-5-(3-methoxyphenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3985907.png)
![ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3985914.png)
![1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B3985915.png)

![N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B3985923.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B3985935.png)
